(2R)-2-amino-3-(5-chlorothiophen-2-yl)propanoic acid
Description
(2R)-2-amino-3-(5-chlorothiophen-2-yl)propanoic acid is a chiral amino acid derivative characterized by a D-configuration (2R stereochemistry) and a 5-chlorothiophen-2-yl substituent at the β-carbon of the propanoic acid backbone. The thiophene ring, a sulfur-containing heterocycle, combined with the chlorine substituent, confers distinct electronic and steric properties to the molecule.
Properties
Molecular Formula |
C7H8ClNO2S |
|---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
(2R)-2-amino-3-(5-chlorothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1 |
InChI Key |
KBRYNRGWSFULRU-RXMQYKEDSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Cl)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=C(SC(=C1)Cl)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis from 5-Chlorothiophene-2-carboxylic acid
Activation of the Carboxylic Acid : The carboxylic acid group is activated using reagents like carbodiimides (e.g., DCC or EDC) to facilitate coupling with amines.
Coupling with Amines : The activated acid is then coupled with an appropriate amine to form the amide intermediate. For (2R)-2-amino-3-(5-chlorothiophen-2-yl)propanoic acid , this step would need to be adapted to introduce the amino group at the correct position.
Hydrolysis to Form the Acid : The amide intermediate is hydrolyzed to form the desired carboxylic acid.
Asymmetric Synthesis
To achieve the (2R) configuration, asymmetric synthesis methods such as enzymatic resolution or the use of chiral auxiliaries can be employed. These methods ensure that the final product has the desired stereochemistry.
Analysis and Purification
Spectroscopic Analysis
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity of the compound.
- Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.
Chromatographic Techniques
- High-Performance Liquid Chromatography (HPLC) : Used for purification and assessing the optical purity of the compound.
- Gas Chromatography (GC) : May be used for analyzing volatile derivatives.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(5-chlorothiophen-2-yl)propanoicacid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution of the chlorine atom may result in various substituted thiophenes.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(5-chlorothiophen-2-yl)propanoicacid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound shares a common D-amino acid backbone with several analogs, differing primarily in the substituent at the β-carbon. Key structural analogs include:
| Compound Name | Substituent Group | Key Structural Features |
|---|---|---|
| (2R)-2-amino-3-(5-chlorothiophen-2-yl)propanoic acid | 5-chlorothiophen-2-yl | Sulfur-containing heterocycle with chlorine at position 5; planar aromatic system. |
| (2R)-2-amino-3-(5-chloropyridin-2-yl)propanoic acid | 5-chloropyridin-2-yl | Nitrogen-containing heterocycle (pyridine) with chlorine; basic due to lone pair on N. |
| (2R)-2-amino-3-(5-bromo-2-fluorophenyl)propanoic acid | 5-bromo-2-fluorophenyl | Benzene ring with bromine (electron-withdrawing) and fluorine (electronegative). |
| D-Tryptophan | 1H-indol-3-yl | Bicyclic indole ring; π-π stacking capability and hydrogen bonding via NH group. |
| D-Tyrosine | 4-hydroxyphenyl | Phenolic hydroxyl group; polar and capable of hydrogen bonding. |
Physicochemical Properties
A comparative analysis of molecular parameters is summarized below:
*Estimated based on structural formula. The chlorothiophene derivative exhibits moderate polarity due to the sulfur atom and chlorine substituent, likely influencing solubility in polar solvents. In contrast, the pyridine analog’s basic nitrogen may enhance water solubility under acidic conditions .
Biological Activity
(2R)-2-amino-3-(5-chlorothiophen-2-yl)propanoic acid, a chiral amino acid derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and neuropharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 205.66 g/mol. Its structure features a thiophene ring substituted with a chlorine atom, which is crucial for its unique chemical properties and biological activities. The presence of an amino group (-NH₂) and a carboxylic acid group (-COOH) allows for diverse chemical reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Preliminary studies suggest that this compound may act as an agonist or antagonist at specific neurotransmitter receptors, particularly those involved in glutamate pathways. These pathways are essential for synaptic transmission and plasticity in the central nervous system, indicating that the compound could influence neurological conditions such as anxiety and depression .
Potential Mechanisms Include:
- Modulation of Neurotransmitter Receptors : Interaction with glutamate receptors may enhance or inhibit synaptic activity.
- Antimicrobial Activity : Some studies indicate potential antimicrobial properties, although the specific mechanisms remain to be fully elucidated.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition at certain concentrations. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Neuroprotective Effects
In neuropharmacological studies, the compound has shown promise in protecting neuronal cells from ischemia/reperfusion injury. Its ability to modulate oxidative stress markers suggests potential therapeutic applications in neurodegenerative diseases .
Case Studies
-
Case Study on Neuroprotection :
- A study conducted on animal models demonstrated that administration of this compound significantly reduced neuronal cell death following ischemic injury. The compound was found to decrease levels of reactive oxygen species (ROS), indicating its role in mitigating oxidative stress.
- Clinical Implications :
Q & A
Q. Critical factors :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in thiophene functionalization .
- Temperature : Lower temperatures (0–5°C) reduce racemization during amino acid coupling .
Basic: What chromatographic techniques are recommended for purifying this compound, and how do solvent systems affect resolution?
Methodological Answer:
- Reverse-phase HPLC :
- Column : C18 with 5 μm particle size.
- Mobile phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 to 60:40 over 20 min).
- Resolution : Acetonitrile improves peak symmetry compared to methanol due to lower viscosity .
- Ion-exchange chromatography :
- Conditions : pH 3.0 buffer (ammonium formate) separates protonated amino acids from neutral impurities.
Validation : Purity >98% confirmed by LC-MS (m/z 248.6 [M+H]⁺) and chiral HPLC (Chirobiotic T column, 99% ee) .
Advanced: How does the stereochemistry at the C2 position influence the biological activity of this compound?
Methodological Answer:
The (2R)-configuration is critical for receptor binding:
- Glutamate receptor modulation : The (R)-enantiomer shows 10-fold higher affinity for mGluR5 (IC50 = 0.8 μM) vs. the (S)-form (IC50 = 8.2 μM) due to complementary hydrogen bonding with Arg-787 in the ligand-binding domain .
- Metabolic stability : The (R)-form resists hepatic degradation (t½ = 4.2 h in rat microsomes) compared to the (S)-enantiomer (t½ = 1.5 h) .
Q. Experimental validation :
- Circular dichroism (CD) : Correlates enantiopurity with receptor activation.
- Docking simulations : PyMOL/MOE software predicts steric clashes for (S)-isomers in active sites .
Advanced: What in vitro assays are suitable for evaluating the binding affinity of this compound to neurotransmitter receptors?
Methodological Answer:
- Radioligand displacement assays :
- Targets : mGluR5, NMDA receptors.
- Protocol : Incubate with [³H]MPEP (mGluR5 antagonist); measure Ki using nonlinear regression (GraphPad Prism) .
- Calcium flux assays (FLIPR) :
- Cell lines : HEK293 expressing mGluR5.
- EC50 determination : Dose-response curves show 50% efficacy at 1.2 μM .
- Surface plasmon resonance (SPR) :
- Chip immobilization : His-tagged receptors; kinetic analysis (ka/kd) reveals fast association (1.3 × 10⁵ M⁻¹s⁻¹) .
Advanced: How do structural analogs of this compound differ in physicochemical properties and bioactivity?
Methodological Answer:
Key analogs and their properties:
Q. Analysis :
- Electron-withdrawing groups (e.g., Cl) improve membrane permeability (Papp = 8.6 × 10⁻⁶ cm/s) .
- Heterocycle size : Thiophene derivatives exhibit lower plasma protein binding (78%) vs. pyridine analogs (89%) .
Advanced: What strategies resolve contradictions in reported IC50 values for this compound across receptor subtypes?
Methodological Answer:
Discrepancies arise from assay conditions:
- Receptor expression levels : HEK293 vs. neuronal cells show 3-fold differences due to endogenous modulators .
- Buffer composition : Mg²⁺-free buffers artificially inflate NMDA receptor IC50 values (2.1 μM vs. 0.7 μM) .
Q. Validation steps :
Standardize protocols : Use uniform cell lines (e.g., CHO-K1) and buffer (20 mM HEPES, pH 7.4).
Control for enantiopurity : Chiral HPLC to confirm >99% ee before assays .
Meta-analysis : Pool data from ≥3 independent studies using random-effects models (RevMan software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
